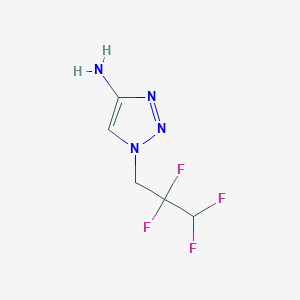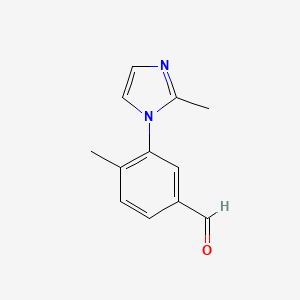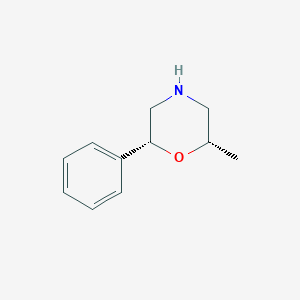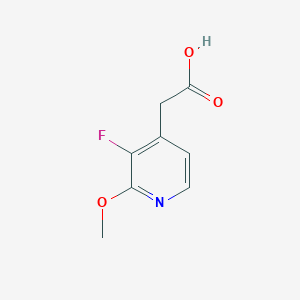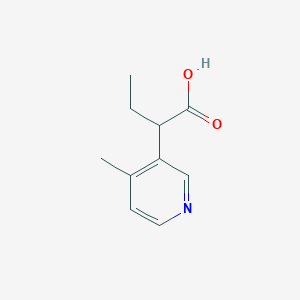
2-(4-Methylpyridin-3-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylpyridin-3-yl)butanoic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a methyl group at the 4-position and a butanoic acid chain at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpyridin-3-yl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide. In this case, 4-methyl-3-bromopyridine can be coupled with butanoic acid boronic ester under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions
2-(4-Methylpyridin-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated pyridine derivatives.
科学的研究の応用
2-(4-Methylpyridin-3-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2-(4-Methylpyridin-3-yl)butanoic acid involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(4-Methylpyridin-2-yl)butanoic acid: Similar structure but with the butanoic acid chain at the 2-position of the pyridine ring.
2-(4-Ethylpyridin-3-yl)butanoic acid: Similar structure with an ethyl group instead of a methyl group.
2-(4-Methylpyridin-3-yl)propanoic acid: Similar structure with a propanoic acid chain instead of a butanoic acid chain.
Uniqueness
2-(4-Methylpyridin-3-yl)butanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 4-position and the butanoic acid chain at the 2-position provides distinct properties compared to other similar compounds.
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
2-(4-methylpyridin-3-yl)butanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-3-8(10(12)13)9-6-11-5-4-7(9)2/h4-6,8H,3H2,1-2H3,(H,12,13) |
InChIキー |
LCWQNKZFLJFGLB-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=C(C=CN=C1)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


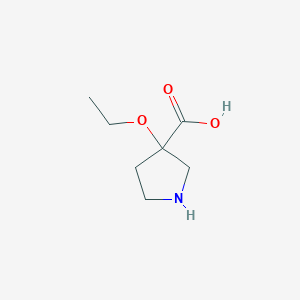
![tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13067423.png)
![3-Butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13067451.png)
![(1R,3S,7R,9R)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B13067459.png)

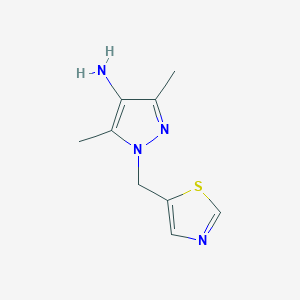
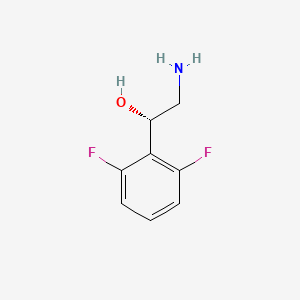
![2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid](/img/structure/B13067479.png)
